![molecular formula C19H18Cl2N4O6 B443783 3-chloro-N-[3-[[(3-chloro-4-nitrophenyl)-oxomethyl]amino]-2,2-dimethylpropyl]-4-nitrobenzamide](/img/structure/B443783.png)
3-chloro-N-[3-[[(3-chloro-4-nitrophenyl)-oxomethyl]amino]-2,2-dimethylpropyl]-4-nitrobenzamide
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Overview
Description
3-chloro-N-[3-[[(3-chloro-4-nitrophenyl)-oxomethyl]amino]-2,2-dimethylpropyl]-4-nitrobenzamide is a carbonyl compound and an organohalogen compound.
Scientific Research Applications
Synthesis Applications
- Synthesis of Chlorantraniliprole : This compound serves as a key intermediate in the synthesis of Chlorantraniliprole, a widely used insecticide. The process involves a series of reactions starting from 3-Methyl-2-nitrobenzoic acid, leading to the formation of 2-amino-5-chloro-N,3-dimethylbenzamide, which is then amidated to produce Chlorantraniliprole (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
Chemical Characterization and Properties
- Structural and Spectroscopic Analysis : The compound has been subject to detailed structural and spectroscopic characterization, including X-ray diffraction and NMR studies. These analyses reveal insights into its molecular geometry and electronic properties, which are crucial for understanding its reactivity and potential applications in various fields (Dian He et al., 2014).
Polymers and Materials Science
- Development of Novel Polymers : Research has explored the use of this chemical in the synthesis of innovative polymers. For instance, its incorporation into polyimide structures has been investigated, demonstrating its potential in enhancing the thermal stability and physical properties of these materials (S. Mehdipour‐Ataei, Y. Sarrafi, & M. Hatami, 2004).
Medicinal Chemistry
- Potential in Drug Development : While specific applications in drug development were not found in the available literature, compounds with similar structures have been synthesized and evaluated for their medicinal properties, such as anticonvulsant activity. This suggests potential avenues for research into the medicinal applications of the compound (V. Bailleux et al., 1995).
properties
Molecular Formula |
C19H18Cl2N4O6 |
---|---|
Molecular Weight |
469.3g/mol |
IUPAC Name |
3-chloro-N-[3-[(3-chloro-4-nitrobenzoyl)amino]-2,2-dimethylpropyl]-4-nitrobenzamide |
InChI |
InChI=1S/C19H18Cl2N4O6/c1-19(2,9-22-17(26)11-3-5-15(24(28)29)13(20)7-11)10-23-18(27)12-4-6-16(25(30)31)14(21)8-12/h3-8H,9-10H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
QMUXASORLUENRK-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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